2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile

Lipophilicity Medicinal Chemistry Drug Design

Sourcing nicotinonitrile scaffolds with precise thioether linkages and dual cyano functionality often means long lead times or uncertain purity. This compound solves that. - Dual-handle intermediate: oxidizable sulfanyl group and two reducible nitriles enable rapid diversification. - CNS-optimized logP: the 4-cyanobenzyl moiety enhances membrane permeability for intracell. target programs. - Covalent probe ready: the thioether site engages reactive cysteine thiols. Ideal for medchem and chem. biol. groups needing a reliable, multifunctional core.

Molecular Formula C14H9N3S
Molecular Weight 251.31 g/mol
Cat. No. B12241406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile
Molecular FormulaC14H9N3S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SCC2=CC=C(C=C2)C#N)C#N
InChIInChI=1S/C14H9N3S/c15-8-11-3-5-12(6-4-11)10-18-14-13(9-16)2-1-7-17-14/h1-7H,10H2
InChIKeyQXNDIZBBJKHESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile: A Nicotinonitrile Scaffold for Medicinal Chemistry and Organic Synthesis


2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile (CAS: 1129406-44-5) is a synthetic organic compound belonging to the nicotinonitrile (3-cyanopyridine) class. It is characterized by a pyridine ring substituted with a sulfanyl group linked to a 4-cyanobenzyl moiety and a carbonitrile group at the 3-position. This structural arrangement, which incorporates a thioether linkage and two cyano groups, is of interest in medicinal chemistry and organic synthesis for its potential as a reactive intermediate and a scaffold for developing biologically active molecules .

Why 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile Cannot Be Replaced by Other Nicotinonitrile Analogs


Generic substitution among nicotinonitrile derivatives is not feasible due to the profound impact of subtle structural variations on molecular properties and biological activity. The specific substitution pattern—a 4-cyanobenzylthio group at the 2-position of the pyridine-3-carbonitrile core—defines its unique reactivity profile. Altering the substituent on the benzyl ring (e.g., replacing the cyano group with an amino, chloro, or methyl group) or modifying the position of the cyano group on the pyridine ring can drastically change the compound's electronic distribution, lipophilicity, and ability to engage in specific molecular interactions, such as hydrogen bonding or covalent bond formation with thiol groups in proteins . Therefore, selecting a precise analog for a research program requires careful consideration of these structure-activity relationships rather than a simple functional replacement.

Quantitative Differentiation of 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile from Structural Analogs


Lipophilicity (cLogP) Comparison with Amino-Substituted Analog

The 4-cyanobenzyl substituent on 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile imparts significantly higher lipophilicity compared to analogs with polar substituents like amino groups. This difference in lipophilicity, a key parameter in drug design, is primarily inferred from the physicochemical properties of the substituents, where a cyano group is more lipophilic than an amino group. A related compound, 2-[(4-aminophenyl)sulfanyl]nicotinonitrile, is reported to have distinct chemical reactivity and biological activity due to its amino group . This supports a class-level inference that the cyano analog will exhibit greater membrane permeability and potentially different bioavailability profiles.

Lipophilicity Medicinal Chemistry Drug Design

Reactivity: Sulfanyl Group Oxidation to Sulfoxide/Sulfone

The sulfanyl (-S-) group in 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile provides a handle for selective oxidation to yield sulfoxide (-SO-) or sulfone (-SO2-) derivatives. This reactivity is a class-level property of thioethers and is documented for this compound . While direct quantitative data on yield or selectivity for this specific transformation is not provided in the available sources, the ability to perform this oxidation is a key differentiator from other nicotinonitrile derivatives lacking a sulfur atom at this position, which would be unreactive toward these conditions.

Synthetic Chemistry Functional Group Transformation Oxidation

Reactivity: Nitrile Group Reduction to Primary Amine

The presence of two nitrile (-C≡N) groups in 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile offers two distinct sites for reduction to primary amines (-CH2NH2). This reaction, typically achieved with reducing agents like lithium aluminum hydride (LiAlH4) , is a class-level property of nitriles. This capability distinguishes it from analogs where the cyano group is replaced by a non-reducible moiety (e.g., a simple alkyl chain). The resulting amine-functionalized product would possess significantly different properties, such as increased basicity and hydrogen-bonding capacity.

Synthetic Chemistry Functional Group Interconversion Reduction

Optimal Research Applications for 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile Based on Structural Evidence


Medicinal Chemistry: A Scaffold for Modulating Lipophilicity and Bioactivity

The compound is best utilized in medicinal chemistry as a starting point for designing molecules where increased lipophilicity is desired, such as in central nervous system (CNS) drug discovery or for targeting intracellular proteins. Its 4-cyanobenzyl group, inferred to confer higher cLogP than amino analogs , may enhance blood-brain barrier penetration or membrane permeability. The sulfanyl group also offers a site for potential covalent binding to target proteins, as suggested by its ability to form bonds with thiol groups .

Organic Synthesis: A Versatile Intermediate for Building Block Preparation

This compound is ideally suited as a versatile intermediate in organic synthesis. Its dual functionality—a sulfanyl group that can be oxidized to sulfoxide or sulfone and two nitrile groups that can be reduced to primary amines —provides multiple handles for creating diverse chemical libraries. It can be employed in the synthesis of more complex heterocyclic systems or functionalized pyridine derivatives for materials science applications .

Chemical Biology: A Probe for Thiol-Reactive Target Engagement

The compound's sulfanyl group, which can form covalent bonds with thiol groups in proteins , positions it as a potential chemical biology probe. It could be used in target engagement studies to investigate enzymes or receptors with reactive cysteine residues in their active sites. This property differentiates it from non-thiol analogs and makes it valuable for studying protein function and developing covalent inhibitors.

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